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Compound of Interest

1-(3-bromophenyl)-1H-pyrazole-4-
Compound Name:

carboxylic acid
CAS No.: 1156994-32-9

Cat. No.: B1371104

Get Quote

Part 1: Chemical Identity & Structural Analysis

1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is a bi-functional heterocyclic building
block characterized by a pyrazole core substituted at the N1 position with a meta-bromophenyl
group and at the C4 position with a carboxylic acid moiety.[1][2] Its orthogonality—offering a
Suzuki-coupling-ready aryl bromide and an amide-coupling-ready carboxylic acid—makes it a
high-value intermediate in Fragment-Based Drug Discovery (FBDD).[1][2]

Chemical Specifications
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Property Data
1-(3-bromophenyl)-1H-pyrazole-4-carboxylic

IUPAC Name ( pheny) by Y
acid

CAS Number 1156994-32-9

Molecular Formula C10H7BrN20:2

Molecular Weight 267.08 g/mol

Exact Mass 265.969 g/mol

Appearance Off-white to pale yellow solid

N Soluble in DMSO, DMF, Methanol; Sparingly

Solubility ]
soluble in Water

pKa (Calc) ~3.5 (Carboxylic acid), ~1.5 (Pyrazole N2)

Electronic Structure & Reactivity[2]

» Pyrazole Ring: The pyrazole ring is electron-rich but the N1-aryl substitution pulls electron

density, slightly reducing the nucleophilicity of the C4 position.[1][2] However, the C4 position

remains the preferred site for Electrophilic Aromatic Substitution (EAS) if not already

substituted.[1][2]

o Meta-Bromine: The bromine atom at the meta position of the phenyl ring exerts an inductive

withdrawing effect (-1) without the resonance donation (+R) seen in para substitution,

deactivating the phenyl ring towards oxidation but leaving the C-Br bond labile for palladium-

catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

o Carboxylic Acid: Provides a handle for esterification or amide bond formation, critical for

expanding the scaffold into peptidomimetics or kinase inhibitors.

Part 2: Synthetic Methodology (Authoritative

Protocol)

While various routes exist, the most robust protocol for preserving the aryl-bromide moiety

while installing the C4-acid is a three-step sequence involving cyclization, regioselective
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formylation, and oxidation.[1] This avoids the use of organolithium reagents (e.g., n-BulLi),
which would cause competing lithium-halogen exchange at the bromine site.[1]

Retrosynthetic Analysis

The target molecule is disassembled into three key precursors:
» 3-Bromophenylhydrazine: The source of the N1-aryl fragment.[1][2]

e 1,1 3,3-Tetramethoxypropane: A malonaldehyde equivalent for constructing the unsubstituted
pyrazole core.

e Vilsmeier-Haack Reagent: For introducing the C4-carbon source.[1][2][3]

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-bromophenyl)-1H-pyrazole[1][2]

o Reagents: 3-Bromophenylhydrazine hydrochloride (1.0 eq), 1,1,3,3-Tetramethoxypropane
(1.1 eq), Ethanol (0.5 M concentration).

e Procedure:

[¢]

Dissolve 3-bromophenylhydrazine HCI in ethanol in a round-bottom flask.
o Add 1,1,3,3-tetramethoxypropane dropwise at room temperature.

o Reflux the mixture for 3—4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the
disappearance of hydrazine.[1][2]

o Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve the
residue in ethyl acetate and wash with saturated NaHCOs to remove acid traces.[1][2] Dry
over Na2S0Oa4 and concentrate.

[¢]

Yield: Typically 85-90% (Yellow oil or low-melting solid).[1][2]

Step 2: Vilsmeier-Haack Formylation (C4-Functionalization)[1][2]
e Reagents: 1-(3-bromophenyl)-1H-pyrazole (from Step 1), POCIs (3.0 eq), DMF (5.0 eq).
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» Rationale: The Vilsmeier reagent (chloroiminium ion) selectively attacks the most electron-
rich position of the pyrazole, which is C4.[1]

e Procedure:
o Place anhydrous DMF in a flask under argon at 0°C.

o Add POCIs dropwise (exothermic).[1][2] Stir for 30 min to form the Vilsmeier salt (white
precipitate may form).[1][2]

o Add a solution of 1-(3-bromophenyl)-1H-pyrazole in minimal DMF dropwise.
o Heat the mixture to 90-100°C for 4—6 hours.

o Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with 2N
NaOH or saturated Sodium Acetate to pH 7-8.[1][2]

o Isolation: The aldehyde product, 1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, will
precipitate.[1][2] Filter and wash with water.[1][2][4]

o Checkpoint: 1H-NMR of aldehyde should show a singlet ~9.9 ppm (CHO).[1][2]

Step 3: Pinnick Oxidation to Carboxylic Acid[2]

« Reagents: Aldehyde (Step 2), NaClOz (1.5 eq), NaH2POa (1.5 eq), 2-Methyl-2-butene
(scavenger), t-BuOH/Water (3:1).[1]

e Procedure:

o Dissolve the aldehyde in t-BuOH/Water.[1][2] Add 2-methyl-2-butene (to scavenge HOCI
by-product).[1][2]

o Add NaH2POa followed by NaClO2 portion-wise at 0°C.
o Stir at room temperature for 2—4 hours.

o Workup: Acidify with 1N HCI to pH 2. The product 1-(3-bromophenyl)-1H-pyrazole-4-
carboxylic acid precipitates.[1][2]
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o Purification: Recrystallize from Ethanol/Water if necessary.

Part 3: Analytical Validation

To ensure scientific integrity, the final compound must be validated using the following
spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
e 1H NMR (400 MHz, DMSO-ds):

o 0 12.30 (br s, 1H): COOH (Exchangeable).

[e]

0 8.95 (s, 1H): Pyrazole H-5 (Deshielded by N1-aryl and C4-COOH).[1][2]

o

0 8.10 (s, 1H): Pyrazole H-3.[1][2]

[¢]

0 8.05 (t, J=2.0 Hz, 1H): Aryl H-2' (Between Br and N).

o

0 7.85 (ddd, J=8.0, 2.0, 1.0 Hz, 1H): Aryl H-4' (Ortho to Br).

[e]

0 7.60 (ddd, J=8.0, 2.0, 1.0 Hz, 1H): Aryl H-6' (Ortho to N).

o

8 7.45 (t, J=8.0 Hz, 1H): Aryl H-5'.

Mass Spectrometry (MS)[1][4]

e Technique: ESI-MS (Negative or Positive mode).[1][2]

o Observation: The presence of a bromine atom results in a characteristic 1:1 isotopic doublet.

[11[2]
o [M+H]*: Peaks at m/z 267.0 and 269.0.[1][2]

o [M-H]~: Peaks at m/z 265.0 and 267.0.[1][2]

Visual Pathway Diagram
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The following diagram illustrates the logical flow of the synthesis and the critical decision points
(Nodes D and F) where temperature and pH control are vital.[1]

1,1,3,3-Tetramethoxypropane POCI3 / DMF NaClO2 / NaH2PO4
EtOH, Reflux (Vilsmeier-Haack) (Pinnick Oxidation)

Regioselective
3-Bromophenylhydrazine Cyclization > 1-(3-bromophenyl)-1H-pyrazole Formylation > Pyrazole-4-Carbaldehyde Oxidation > 1-(3-bromophenyl)-1H-pyrazole-
(Precursor) (Intermediate) (Formylated) 4-carboxylic acid

Click to download full resolution via product page

Caption: Figure 1. Step-wise synthetic pathway from hydrazine precursor to final carboxylic
acid via Vilsmeier-Haack formylation.[1][2]

Part 4: Applications in Drug Discovery[2]

This compound serves as a "privileged scaffold" intermediate.[1][2]

e Suzuki-Miyaura Coupling: The 3-bromo position is highly active for cross-coupling with aryl
boronic acids, allowing the introduction of a bi-aryl system, a common motif in kinase
inhibitors (e.g., p38 MAP kinase inhibitors).[1]

o Amide Library Generation: The carboxylic acid can be activated (using HATU or EDCI) to
react with diverse amines, creating a library of potential inhibitors for targets like COX-2 or
Factor Xa.[1][2]

Part 5: Safety & Handling (MSDS Highlights)
 Signal Word:WARNING
e Hazard Statements:

o H315: Causes skin irritation.[1][2]

o H319: Causes serious eye irritation.[1][2]

o H335: May cause respiratory irritation.[1][2]
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e Handling: Use in a fume hood.[1][2] The Vilsmeier step generates HCI fumes; ensure proper
scrubbing.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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